1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride
Overview
Description
1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride is a chemical compound with the empirical formula C12H19ClN2O . It is a solid substance and is offered by various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC1CN (CC1)CC (C=C2)=CC=C2OC.Cl
. This indicates that the compound contains a pyrrolidine ring attached to a methoxybenzyl group. Physical And Chemical Properties Analysis
This compound is a solid . Its molecular weight is 242.75 g/mol . More detailed physical and chemical properties are not available in the search results.Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
Research has explored the synthesis and transformation of compounds related to "1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride," demonstrating its utility in creating structurally diverse molecules. For instance, Ghelfi et al. (2003) reported the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones, showcasing the compound's role in the preparation of agrochemicals or medicinal compounds Ghelfi et al., 2003. Similarly, Usami et al. (2018) detailed a visible-light-mediated synthesis of pyrroline through hydroimination cyclization, starting from an O-(4-methoxybenzyl) oxime ether Usami et al., 2018.
Antimicrobial Applications
Maheta et al. (2012) demonstrated the synthesis and potential antimicrobial activity of novel imidazole derivatives, including 1-(4-methoxybenzyl)-2-butyl-4-chloro-5-(3-arylisoxazol-5-yl)-1H-imidazoles, indicating the compound's relevance in developing new antimicrobial agents Maheta et al., 2012.
Material Science and Molecular Structures
In materials science, the structure and molecular dynamics of related compounds have been studied. For example, Gasser and Stoeckli-Evans (2004) investigated the crystal and molecular structure of 2,6-Dibenzyl-1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene derivatives, contributing to the understanding of molecular interactions and packing in solid-state chemistry Gasser & Stoeckli-Evans, 2004.
Bioactive Compound Synthesis
Research into the synthesis of bioactive compounds highlights the compound's versatility in medicinal chemistry. For instance, the synthesis of ellipticine, an anticancer agent, from 1-(4-methoxybenzyl)indole-2,3-dicarboxylic anhydride, showcases its utility in synthesizing complex molecules with significant biological activity Miki et al., 2001.
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-4-2-10(3-5-12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSIXSNQSIRYFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697990 | |
Record name | 1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)pyrrolidin-3-ylamine dihydrochloride | |
CAS RN |
61695-08-7 | |
Record name | 1-[(4-Methoxyphenyl)methyl]pyrrolidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.